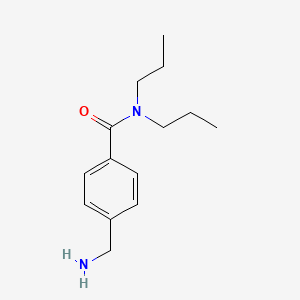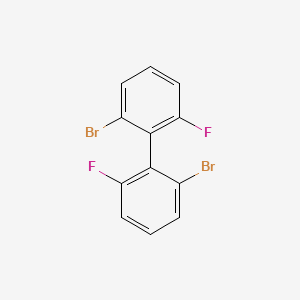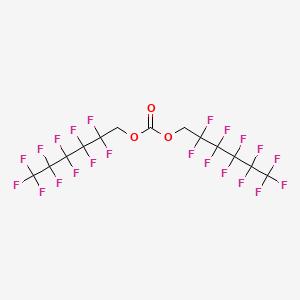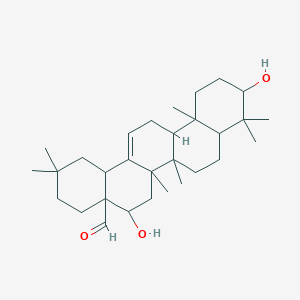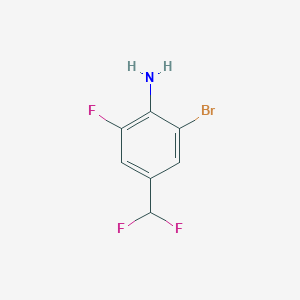![molecular formula C13H23NO B12088556 2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)
2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({Bicyclo[221]heptan-2-yl}amino)cyclohexan-1-ol is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Amination: The resulting bicyclo[2.2.1]heptane derivative is then subjected to amination, often using ammonia or an amine under high pressure and temperature.
Cyclohexanol Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines, typically using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosylates)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mecanismo De Acción
The mechanism by which 2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological receptors, altering signal transduction pathways. The bicyclic structure allows for specific binding interactions, which can modulate the activity of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Cyclohexanol: Shares the cyclohexanol moiety but lacks the bicyclic structure.
2-Aminocyclohexanol: Similar in having an amino and hydroxyl group but without the bicyclic framework.
Uniqueness
2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol is unique due to its combination of a bicyclic structure with an amino and hydroxyl group, providing distinct chemical reactivity and potential for diverse applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C13H23NO |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.1]heptanylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H23NO/c15-13-4-2-1-3-11(13)14-12-8-9-5-6-10(12)7-9/h9-15H,1-8H2 |
Clave InChI |
VINSSNVLOWRZHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)NC2CC3CCC2C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)
